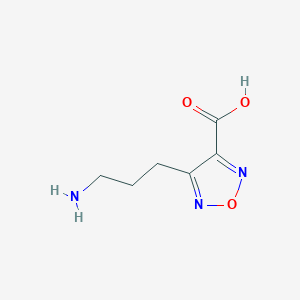
4-(3-氨基丙基)-1,2,5-噁二唑-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid (3-APODC) is a carboxylic acid that is widely used in scientific research as a reagent, catalyst, and initiator. It is a versatile compound with a wide range of applications in the synthesis of organic compounds and in the analysis of biochemical and physiological effects. 3-APODC is a relatively new compound, and its potential for use in scientific research is still being explored. In
科学研究应用
- Field : Nanotechnology .
- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Method : The fabrication of functionalized silica nanoparticles involves various chemical processes .
- Results : These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
- Field : Environmental Science .
- Application : A novel anionic nanostructured cellulose derivate was prepared through the coupling of TEMPO-oxidized cellulose nanofibers with 3-aminopropyl sulfonic acid (3-APSA) .
- Method : 3-APSA grafting was investigated by FT-IR spectroscopy and transmission electron microscopy (TEM) analysis .
- Results : The surface morphology revealed a more uniform organization of the nanofibers after the 3-APSA coupling, with improvements in terms of fiber packing and pore interconnectivity .
Silica-Based Nanoparticles
Cellulose Nanofibers
- Field : Material Science .
- Application : (3-Aminopropyl)triethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules .
- Method : It can be used for covalent attaching of organic films to metal oxides such as silica and titania .
- Results : This process is used in various fields including the creation of self-assembled monolayers and surface modifications .
- Field : Biotechnology .
- Application : APTES is used for surface functionalization in biosensing applications .
- Method : The silanization process with APTES on oxide surfaces is frequently used for surface functionalization .
- Results : Optimizing the deposition process of the APTES layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors, which leads to the improved repeatability and sensitivity of the biosensor .
Silanization Process
Biosensing Applications
- Field : Nanotechnology .
- Application : Silica nanomaterials have been studied based on their potential applications in a variety fields, including biomedicine and agriculture .
- Method : (3-Aminopropyl)triethoxysilane (APS) is one of the most commonly applied silanes used for nanoparticle surface functionalization to achieve charge reversal as well as to enable cargo loading .
- Results : When APS is on the interior of the silica nanoparticle, it facilitates dissolution, but when APS is condensed both on the interior and exterior, only the exterior siloxane bonds experience catalytic hydrolysis, and the interior dissolution is dramatically suppressed .
- Field : Chemistry .
- Application : Octa(3-aminopropyl)silsesquioxane can be obtained in a one step hydrolytic condensation using APTES and hydrochloric or trifluoromethanesulfonic acid .
- Method : This process involves the use of APTES and hydrochloric or trifluoromethanesulfonic acid .
- Results : The result is the synthesis of Octa(3-aminopropyl)silsesquioxane .
Dissolution of Silica Nanoparticles
Silsesquioxane Synthesis
属性
IUPAC Name |
4-(3-aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-3-1-2-4-5(6(10)11)9-12-8-4/h1-3,7H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSAOMMZQDDRTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NON=C1C(=O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216895 |
Source


|
| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
CAS RN |
884497-48-7 |
Source


|
| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Aminopropyl)-1,2,5-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



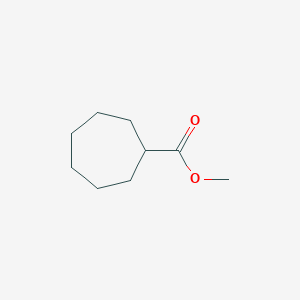


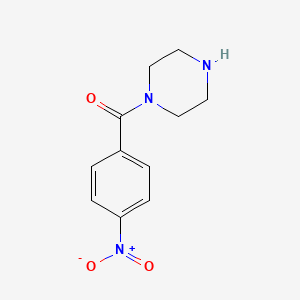
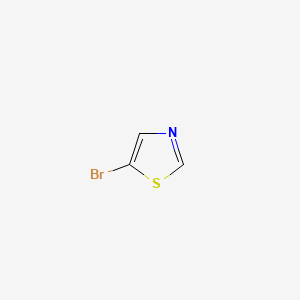
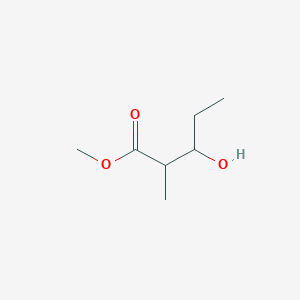
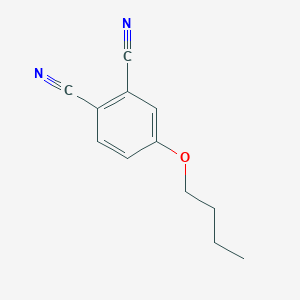
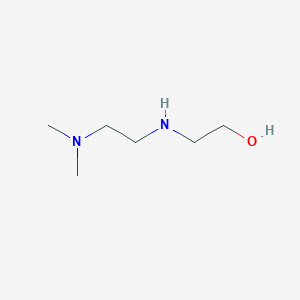
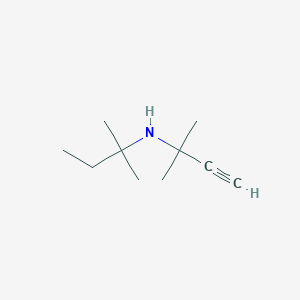
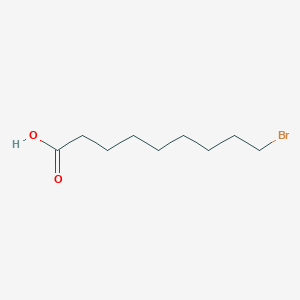
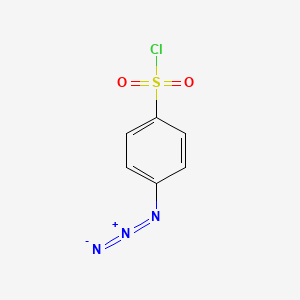
![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)